molecular formula C8H9NO5S B14368303 N-Phenyl-N-(sulfooxy)acetamide CAS No. 91631-51-5

N-Phenyl-N-(sulfooxy)acetamide

Katalognummer: B14368303
CAS-Nummer: 91631-51-5
Molekulargewicht: 231.23 g/mol
InChI-Schlüssel: GKEQAUATBSENAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenyl-N-(sulfooxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a sulfooxy group attached to the acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(sulfooxy)acetamide typically involves the reaction of phenylacetamide with a sulfonating agent. One common method is the reaction of phenylacetamide with chlorosulfonic acid, which introduces the sulfooxy group into the molecule. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced reactors and optimized reaction conditions is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenyl-N-(sulfooxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-Phenyl-N-(sulfooxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-Phenyl-N-(sulfooxy)acetamide involves its interaction with specific molecular targets. The sulfooxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenylacetamide: Lacks the sulfooxy group and has different chemical properties.

    N-Phenyl-N-(hydroxy)acetamide: Contains a hydroxyl group instead of a sulfooxy group.

    N-Phenyl-N-(methoxy)acetamide: Contains a methoxy group instead of a sulfooxy group.

Uniqueness

N-Phenyl-N-(sulfooxy)acetamide is unique due to the presence of the sulfooxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

91631-51-5

Molekularformel

C8H9NO5S

Molekulargewicht

231.23 g/mol

IUPAC-Name

(N-acetylanilino) hydrogen sulfate

InChI

InChI=1S/C8H9NO5S/c1-7(10)9(14-15(11,12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,13)

InChI-Schlüssel

GKEQAUATBSENAJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=CC=CC=C1)OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.